molecular formula C7H9N5O2 B15433250 Pyridine-3,4-dicarbohydrazide CAS No. 89663-12-7

Pyridine-3,4-dicarbohydrazide

Cat. No.: B15433250
CAS No.: 89663-12-7
M. Wt: 195.18 g/mol
InChI Key: CQMYXNWQXCYOQW-UHFFFAOYSA-N
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Description

Pyridine-3,4-dicarbohydrazide is a multifunctional organic compound built around the pyridine heterocycle, where carbohydrazide functional groups are positioned at the 3 and 4 locations. This configuration makes it a valuable chelating ligand and building block for researchers, particularly in the fields of coordination chemistry and materials science. While specific data on this exact compound is limited, its close structural relatives, such as pyridine-2,6-dicarbohydrazide, are well-documented as effective chemosensors for metal ions like Cu²⁺, demonstrating the potential of this chemical class in developing sensitive and selective detection platforms . The inherent asymmetry of the 3,4-substituted pyridine ring is a key feature for constructing diverse and complex structures. Research on pyridine-3,4-dicarboxylic acid (the precursor diacid) shows its propensity to form high-dimensional coordination polymers and metal-organic frameworks (MOFs) with transition metals like zinc and cadmium . These frameworks are investigated for their unique network topologies and functional properties, including luminescent behavior . Consequently, this compound is a promising precursor for synthescing novel porous materials, sensors, and functional polymers. Its reactivity allows for the creation of Schiff bases and other derivatives, further expanding its utility in chemical synthesis . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for use in food, cosmetics, or other consumer products. All information provided is for research reference. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89663-12-7

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

pyridine-3,4-dicarbohydrazide

InChI

InChI=1S/C7H9N5O2/c8-11-6(13)4-1-2-10-3-5(4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14)

InChI Key

CQMYXNWQXCYOQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)NN)C(=O)NN

Origin of Product

United States

Synthetic Methodologies for Pyridine 3,4 Dicarbohydrazide and Its Precursors

Established Synthetic Pathways to Pyridine-3,4-dicarboxylic Acid and its Diesters

The synthesis of Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, and its diester derivatives can be achieved through several established chemical transformations. ontosight.aiwikipedia.org These methods include the direct esterification of the dicarboxylic acid, oxidation of pyridine (B92270) derivatives, and cyclocondensation reactions.

Esterification of Pyridine-3,4-dicarboxylic Acid

A common method for preparing dialkyl esters of Pyridine-3,4-dicarboxylic acid is through the direct esterification of the diacid. google.com This typically involves reacting the dicarboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid. google.com The reaction is usually carried out at reflux temperatures to drive the equilibrium towards the formation of the ester. google.com The resulting ester can then be purified by distillation under reduced pressure. google.com

Table 1: Esterification of Pyridine-3,4-dicarboxylic Acid

Reactant Reagent Catalyst Conditions Product
Pyridine-3,4-dicarboxylic Acid Methanol Sulfuric Acid Reflux Dimethyl Pyridine-3,4-dicarboxylate
Pyridine-3,4-dicarboxylic Acid Ethanol Sulfuric Acid Reflux Diethyl Pyridine-3,4-dicarboxylate

Oxidation-Based Approaches to Pyridine-3,4-dicarboxylic Acid Derivatives

Oxidation of substituted pyridines is a widely employed strategy for the synthesis of Pyridine-3,4-dicarboxylic acid. One of the most common starting materials for this approach is 3,4-dimethylpyridine (B51791) (3,4-lutidine). wikipedia.org The oxidation of 3,4-lutidine can be accomplished using various oxidizing agents, including potassium permanganate (B83412) and nitric acid. Another significant precursor is isoquinoline (B145761), which upon oxidation with reagents like concentrated nitric acid or alkaline potassium permanganate, can yield Pyridine-3,4-dicarboxylic acid. guidechem.comresearchgate.net The reaction conditions, such as temperature and the choice of oxidizing agent, are critical factors that influence the yield and purity of the final product. For instance, the oxidation of isoquinoline with concentrated sulfuric acid in the presence of selenium powder at high temperatures has been reported to produce cinchomeronic acid with a good yield. guidechem.com

Table 2: Oxidation-Based Synthesis of Pyridine-3,4-dicarboxylic Acid

Starting Material Oxidizing Agent Conditions Product Yield
Isoquinoline Concentrated Nitric Acid - Dimethyl pyridine-3,4-dicarboxylate 44% researchgate.net
Isoquinoline Concentrated Sulfuric Acid, Selenium 270-280°C Pyridine-3,4-dicarboxylic acid 79.5% (theoretical) guidechem.com
3,4-Lutidine Pd/C electrode, 0.1 M H₂SO₄ 1.8 V vs. SHE Pyridine-3,4-dicarboxylic acid 45% Faradaic efficiency

Cyclocondensation and Ring-Forming Syntheses of Pyridine-3,4-dicarboxylates

Cyclocondensation reactions offer an alternative route to the pyridine ring system with the desired dicarboxylate functionalities. The Hantzsch pyridine synthesis, a well-known method, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. youtube.com While the classic Hantzsch synthesis typically yields 1,4-dihydropyridines, variations of this and other cyclocondensation reactions can be utilized to construct the Pyridine-3,4-dicarboxylate scaffold from acyclic precursors. youtube.comnih.gov For example, the reaction of propenal derivatives with α-alkoxy (or alkylthio) oxosuccinic acid dialkyl esters in the presence of an ammonia source can lead to the formation of Pyridine-3,4-dicarboxylate derivatives. google.com

Table 3: Example of a Cyclocondensation Approach

Reactant 1 Reactant 2 Reactant 3 Product Type
β-ketoester Aldehyde Ammonia Dihydropyridine dicarboxylate
α-alkoxy oxosuccinic acid dialkyl ester Propenal derivative Ammonia source Pyridine-3,4-dicarboxylate derivative

Conversion of Pyridine-3,4-dicarboxylic Acid Derivatives to Pyridine-3,4-dicarbohydrazide

The final step in the synthesis of this compound involves the conversion of the carboxylic acid or its ester derivatives into the corresponding dihydrazide.

Hydrazinolysis of Pyridine-3,4-dicarboxylates

The most direct and commonly used method for the preparation of this compound is the hydrazinolysis of a dialkyl Pyridine-3,4-dicarboxylate. This reaction involves treating the diester, such as dimethyl or diethyl Pyridine-3,4-dicarboxylate, with hydrazine (B178648) hydrate. osi.lv The reaction is typically carried out in a suitable solvent, often an alcohol like ethanol, and may be heated to ensure completion. The hydrazide product often precipitates from the reaction mixture upon cooling and can be collected by filtration.

Table 4: Hydrazinolysis of Diethyl Pyridine-3,4-dicarboxylate

Reactant Reagent Solvent Conditions Product
Diethyl Pyridine-3,4-dicarboxylate Hydrazine Hydrate Ethanol Reflux This compound

Alternative Synthetic Routes to this compound

While hydrazinolysis of the diester is the predominant method, alternative routes to this compound can be envisaged. One such approach would involve the conversion of Pyridine-3,4-dicarboxylic acid into its corresponding diacid chloride. This can be achieved by treating the dicarboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. nih.gov The resulting diacid chloride can then be reacted with hydrazine to yield the desired this compound. This two-step process provides an alternative to the direct hydrazinolysis of the ester.

Green Chemistry Approaches and Reaction Optimization for this compound Synthesis

Efforts to align the synthesis of this compound and its precursors with the principles of green chemistry focus on reducing hazardous waste, improving energy efficiency, and utilizing safer reagents.

Traditional methods for synthesizing the precursor Pyridine-3,4-dicarboxylic acid often rely on harsh conditions, such as high temperatures (up to 280°C) and strong, corrosive acids like concentrated sulfuric and nitric acid, which present significant environmental and handling challenges. guidechem.comresearchgate.net

Modern synthetic strategies for related pyridine derivatives have demonstrated the potential for greener alternatives. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be a powerful tool in green organic synthesis. For the preparation of various pyridine derivatives, microwave heating has led to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov This approach offers a pathway for optimizing the esterification and hydrazinolysis steps in the synthesis of this compound.

Alternative Solvents and Catalysts: Research into related reactions has shown that replacing hazardous solvents can lead to more environmentally benign processes. For example, in some multicomponent reactions to form dihydropyridone derivatives, using water instead of ethanol as the solvent resulted in a significant improvement in yield (from 55-75% to 90-96%). nih.gov

Greener Oxidants: The development of synthetic routes using milder and more environmentally friendly oxidizing agents is a key goal. For the synthesis of diethyl pyridine-2,3-dicarboxylate, hydrogen peroxide has been successfully employed as a green oxidant, offering an alternative to more hazardous heavy-metal or acid-based oxidants. google.com

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are inherently atom-economical and efficient, reducing the number of intermediate purification steps and minimizing waste. The synthesis of various functionalized pyridines has been successfully achieved using one-pot, four-component reactions, highlighting a potential strategy for developing novel and greener routes to pyridine-based targets. nih.govnih.gov

Reaction optimization for the synthesis of this compound would involve a systematic study of these green chemistry principles. For instance, comparing the efficiency of the hydrazinolysis step under conventional reflux versus controlled microwave irradiation could lead to a more energy-efficient and rapid synthesis.

Synthetic StepTraditional MethodPotential Green AlternativeBenefit of Green AlternativeReference (for Analogy)
Oxidation Conc. H₂SO₄/Se or conc. HNO₃Hydrogen Peroxide (H₂O₂)Avoids corrosive acids and toxic selenium; water is the only byproduct. google.com
Esterification/Hydrazinolysis Conventional heating (reflux)Microwave irradiationReduced reaction time, improved energy efficiency, potentially higher yields. nih.gov
Solvent Choice Organic solvents (e.g., ethanol)Water or solvent-free conditionsReduced use of volatile organic compounds (VOCs), lower environmental impact. nih.gov

This table compares traditional synthetic methods with potential green chemistry alternatives for the synthesis of this compound and its precursors.

Chemical Reactivity and Derivatization Strategies of Pyridine 3,4 Dicarbohydrazide

Reactions Involving Hydrazide Functionalities

The presence of two nucleophilic hydrazide groups (-CONHNH2) at the 3 and 4 positions of the pyridine (B92270) ring is the primary driver of the compound's rich chemistry. These groups readily participate in condensation and cyclization reactions, providing access to a variety of important heterocyclic systems.

Cyclization Reactions to Form Heterocyclic Systems

The hydrazide functionalities of Pyridine-3,4-dicarbohydrazide are excellent precursors for the construction of various five-membered heterocyclic rings. These intramolecular cyclization reactions, often following an initial condensation step, lead to the formation of stable aromatic systems with potential applications in medicinal chemistry and materials science.

The conversion of hydrazides to 1,3,4-oxadiazoles is a well-established synthetic route. This transformation can be achieved through several methods, most commonly by the dehydrative cyclization of a diacylhydrazine intermediate. For this compound, this would typically involve a two-step process. First, acylation of the hydrazide groups with an acid chloride or anhydride (B1165640) would yield the corresponding N,N'-diacylhydrazide. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride, sulfuric acid, or thionyl chloride, would then induce cyclization to form the bis-1,3,4-oxadiazole derivative.

Alternatively, a one-pot reaction can be employed where the carbohydrazide (B1668358) is reacted with a carboxylic acid in the presence of a suitable condensing agent. Another common method involves the oxidative cyclization of hydrazones derived from the reaction of the hydrazide with an aldehyde, using reagents like iron(III) chloride or chloramine-T.

Analogous to the synthesis of oxadiazoles, this compound can be converted into bis-1,3,4-thiadiazole derivatives. A prevalent method involves the reaction of the dicarbohydrazide with carbon disulfide in a basic medium, such as potassium hydroxide (B78521) or an amine, to form an intermediate dithiocarbazate salt. This intermediate can then undergo acid-catalyzed cyclization to yield the corresponding 5-thiol-1,3,4-thiadiazole. quimicaorganica.orgchim.it

Another common route is the reaction of the dicarbohydrazide with thiosemicarbazide (B42300), followed by cyclization of the resulting thiosemicarbazide derivative. ontosight.ai This cyclization is typically achieved by heating in the presence of an acid or a dehydrating agent. The reaction of acid hydrazides with isothiocyanates also provides access to 1,3,4-thiadiazole (B1197879) derivatives. ontosight.ai

Table 2: General Methods for 1,3,4-Thiadiazole Synthesis from Hydrazides

Reagent for HydrazideIntermediateCyclization ConditionProduct TypeReference
Carbon Disulfide/BaseDithiocarbazateAcid5-Thiol-1,3,4-thiadiazole quimicaorganica.orgchim.it
ThiosemicarbazideThiosemicarbazide derivativeAcid/Heat5-Amino-1,3,4-thiadiazole ontosight.ai
IsothiocyanateThiosemicarbazide derivativeAcid/Base5-Substituted-amino-1,3,4-thiadiazole ontosight.ai

The synthesis of 1,2,4-triazole (B32235) rings from hydrazides is a versatile and widely used transformation. One of the most common methods involves the reaction of the dicarbohydrazide with an isothiocyanate. This reaction initially forms a thiosemicarbazide intermediate, which can then be cyclized under basic conditions (e.g., using sodium hydroxide or sodium ethoxide) to afford the corresponding 1,2,4-triazole-3-thione derivative. A study on pyridine-2,5-dicarbohydrazide (B184322) demonstrated the successful synthesis of bis-1,2,4-triazole-3-thiones using this methodology, which is directly applicable to this compound. guidechem.com

Another approach involves the reaction of the dicarbohydrazide with iminoethers or orthoesters. For instance, reaction with an iminoether hydrochloride can lead to the formation of the 1,2,4-triazole ring. Similarly, condensation with orthoesters, such as triethyl orthoformate, can yield the corresponding 1,2,4-triazole. Furthermore, the Pellizzari reaction, which involves the reaction of an acyl hydrazide with an amide, can also be employed for the synthesis of 1,2,4-triazoles. quora.com

Modifications of the Pyridine Core

The pyridine ring itself, although generally less reactive than the hydrazide functionalities, can undergo chemical modifications. The reactivity of the pyridine core in this compound is significantly influenced by the two electron-withdrawing carbohydrazide groups at the 3 and 4-positions.

The pyridine ring is known to be electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). stackexchange.comquimicaorganica.org Conversely, electrophilic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. When it does occur, it typically directs the incoming electrophile to the meta position (positions 3 and 5). quimicaorganica.orgresearchgate.net

In the case of this compound, the presence of the two electron-withdrawing carbohydrazide groups at the 3 and 4-positions further deactivates the ring towards electrophilic substitution. Any potential electrophilic attack would be highly disfavored.

On the other hand, these electron-withdrawing groups would further activate the pyridine ring towards nucleophilic aromatic substitution. A nucleophile could potentially attack the 2, 5, or 6 positions of the pyridine ring, leading to the displacement of a suitable leaving group if one were present. However, in the absence of a leaving group, direct nucleophilic addition to the ring is also a possibility, although it would require a potent nucleophile and specific reaction conditions to overcome the aromaticity of the ring. Specific experimental data on the direct modification of the pyridine core in this compound is scarce in the literature, and any proposed reactions would be based on the general reactivity principles of electron-deficient pyridine systems.

Electrophilic Aromatic Substitution Studies on this compound

The pyridine ring is inherently electron-deficient, a characteristic that makes electrophilic aromatic substitution reactions significantly more challenging compared to benzene. quora.compharmaguideline.com The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. gcwgandhinagar.comresearchgate.net Consequently, harsh reaction conditions are typically necessary to facilitate such substitutions. quora.comquimicaorganica.org

For an unsubstituted pyridine molecule, electrophilic attack occurs preferentially at the 3- and 5-positions. quora.comquimicaorganica.org This regioselectivity is due to the greater stability of the cationic intermediate (sigma complex) formed during the reaction, which avoids placing a positive charge on the already electron-deficient nitrogen atom. quora.com

In the case of this compound, the pyridine ring is further deactivated by the two electron-withdrawing carbohydrazide substituents. These groups, located at the 3- and 4-positions, would be expected to further decrease the electron density of the ring, making electrophilic substitution even more difficult. Based on the general principles of pyridine chemistry, any potential electrophilic attack would be directed to the C-5 position, which is meta to the nitrogen and ortho to the C-4 carbohydrazide group.

To enhance the reactivity of the pyridine ring towards electrophiles, a common strategy is the formation of the corresponding N-oxide. quora.comquimicaorganica.org The N-oxide group is electron-donating through resonance, thereby activating the ring, particularly at the 2- and 4-positions. quora.comquimicaorganica.org For this compound N-oxide, this would activate the C-2 and C-6 positions for electrophilic attack. Following the substitution reaction, the N-oxide can be reduced back to the pyridine. quimicaorganica.org

Coordination Chemistry and Metal Complexation of Pyridine 3,4 Dicarbohydrazide

Ligand Design Principles and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, dictating the structure and properties of the resulting metal complexes. Pyridine-dicarboxylate and its hydrazide derivatives are exemplary scaffolds in this regard, offering a rich variety of coordination behaviors.

Pyridine-dicarboxylate ligands, such as pyridine-3,4-dicarboxylic acid, are classic examples of versatile chelating agents. The fundamental design involves a pyridine (B92270) ring, which provides a nitrogen atom as a coordination site, and two carboxylic acid groups. These carboxylate groups, typically deprotonated in complexation reactions, offer oxygen donor atoms. This arrangement allows the ligand to bind to a metal center in a multidentate fashion, forming stable chelate rings. For instance, pyridine-2,6-dicarboxylic acid is well-known to act as a tridentate ligand, coordinating through the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups. This N,O,O-tridentate chelation is a common and stable binding mode that leads to the formation of robust metal complexes.

While direct studies on Pyridine-3,4-dicarbohydrazide are limited, the coordination behavior of other hydrazide-based ligands suggests a similar, if not more complex, chelation capability. A hydrazide moiety (-CONHNH₂) introduces additional donor sites compared to a carboxylate group. Coordination can occur through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring. Therefore, this compound possesses the potential to be a versatile polydentate ligand, utilizing the pyridine nitrogen, the two carbonyl oxygens, and the two terminal amino nitrogens as donor atoms. This could lead to various chelation modes, making it a highly adaptable ligand for constructing intricate coordination compounds.

Beyond chelating to a single metal ion, pyridine-dicarboxylate ligands are instrumental in constructing extended one-, two-, and three-dimensional structures like coordination polymers and metal-organic frameworks (MOFs). Their ability to bridge multiple metal centers is key to forming these architectures.

The geometry of the pyridine ring and the positioning of the functional groups are critical. For example, in complexes constructed from pyridine-3,4-dicarboxylic acid, the carboxylate groups can coordinate to different metal ions. One carboxylate group might chelate a metal center while the other binds to an adjacent metal ion, and the pyridine nitrogen can coordinate to yet another. This multi-pronged connectivity allows the ligand to act as a node, linking metal centers into extended networks. The specific coordination mode can vary, including monodentate, bidentate chelation, and bridging bidentate fashions. This adaptability in coordination allows for the formation of diverse structural topologies, from simple chains to complex 3D frameworks. The use of rigid, rod-like co-ligands, such as 4,4'-bipyridine, can further influence the final structure by linking the primary coordination units into higher-dimensional arrays.

Synthesis and Structural Elucidation of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with pyridine-based ligands often employs methods that allow for the slow crystallization required to obtain high-quality single crystals for X-ray diffraction, which is the definitive method for structural elucidation.

While specific transition metal complexes of this compound are not well-documented, a vast number of complexes have been synthesized using various pyridine-dicarboxylic acid isomers. These complexes can be broadly classified based on their geometry, such as octahedral and tetrahedral.

For instance, two novel coordination polymers of zinc(II) and cadmium(II) with pyridine-3,4-dicarboxylic acid, [Zn(PDB)]n and [Cd3(PDB)2(OH)2(H2O)2]n, have been synthesized and structurally characterized. Both compounds form novel three-dimensional frameworks, highlighting the ligand's ability to create extended, stable structures with transition metals. Similarly, manganese(III) has been shown to form a polymeric complex with pyridine-2,3-dicarboxylic acid, creating a six-coordinate, distorted octahedral geometry. The study of such complexes is crucial as they are often precursors in organometallic chemistry.

Table 1: Examples of Transition Metal Complexes with Pyridine-Dicarboxylic Acid Analogues

Metal Ion Ligand Formula Dimensionality Reference
Zn(II) Pyridine-3,4-dicarboxylic acid [Zn(PDB)]n 3D
Cd(II) Pyridine-3,4-dicarboxylic acid [Cd3(PDB)2(OH)2(H2O)2]n 3D
Mn(III) Pyridine-2,3-dicarboxylic acid {(C10H9N2)[Mn(C7H3NO4)2]·(C10H8N2)·6H2O}n Polymeric
Ni(II) Pyridine-2,6-dicarboxylic acid [Ni(L)(H2O)2] Mononuclear

Note: PDB refers to the deprotonated form of Pyridine-3,4-dicarboxylic acid.

Lanthanide ions are particularly interesting in coordination chemistry due to their unique luminescent and magnetic properties. Pyridine-dicarboxylate ligands have been extensively used to create lanthanide-based coordination polymers and MOFs. The choice of ligand, including the position of the carboxylate groups, can significantly influence the resulting structure due to the lanthanide contraction effect.

For example, a series of lanthanide complexes using pyridine-3,5-dicarboxylate (B1229872) and succinate (B1194679) as co-ligands resulted in two different types of 2D layered frameworks, with the structural variation attributed to the decreasing ionic radius across the lanthanide series. Similarly, pyridine-2,4-dicarboxylic acid has been used to synthesize porous lanthanide MOFs that exhibit interesting gas adsorption and luminescence properties. These frameworks often feature complex architectures with large channels, making them potentially useful for applications in separation and sensing. Although direct examples with this compound are unavailable, its potential to form multi-dimensional frameworks with lanthanides is high, given the versatile coordination sites it offers.

Hydrothermal and solvothermal synthesis are powerful techniques for growing high-quality crystals of coordination polymers and MOFs. These methods involve carrying out the synthesis in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel at elevated temperatures and pressures. These conditions facilitate the dissolution of reactants and promote the slow crystallization of thermodynamically stable products.

Many of the reported coordination polymers based on pyridine-dicarboxylic acids, including those of transition metals and lanthanides, have been successfully synthesized using these routes. For instance, the 3D frameworks of [Zn(PDB)]n and [Cd3(PDB)2(OH)2(H2O)2]n were both prepared under hydrothermal conditions. The reaction conditions, such as temperature, pH, and the ratio of metal to ligand, can have a profound impact on the final crystal structure, sometimes leading to the formation of different polymorphs or entirely new structures. In some cases, these high-temperature methods can even induce in-situ ligand transformations, such as decarboxylation.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Pyridine-3,4-dicarboxylic acid
Pyridine-2,6-dicarboxylic acid
Pyridine-3,5-dicarboxylate
Pyridine-2,3-dicarboxylic acid
4,4'-Bipyridine
Zinc(II)
Cadmium(II)
Manganese(III)
Nickel(II)
Cobalt(II)
Lanthanide
Succinate

Spectroscopic Characterization of Metal-Pyridine-3,4-dicarbohydrazide Complexes

A comprehensive spectroscopic characterization is crucial for elucidating the structure, bonding, and electronic properties of metal complexes. However, a detailed analysis for metal complexes of this compound is hampered by the absence of published research data.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques to identify the coordination modes of a ligand to a metal center. In the case of this compound, these techniques would be expected to reveal shifts in the vibrational frequencies of the C=O (amide I), N-H, and pyridine ring stretching and bending modes upon complexation. For instance, a decrease in the ν(C=O) frequency and an increase in the ν(N-N) frequency would suggest coordination through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moieties. Similarly, changes in the pyridine ring vibrations would indicate the involvement of the pyridine nitrogen in coordination. Without experimental spectra, a definitive analysis of the vibrational modes for metal-Pyridine-3,4-dicarbohydrazide complexes cannot be provided.

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR studies would provide information about the chemical environment of the protons and carbon atoms in the this compound ligand upon coordination. Shifts in the signals of the pyridine ring and hydrazide protons would confirm the binding sites. For paramagnetic complexes, NMR can also provide insights into the magnetic properties and the distribution of unpaired electron density. nih.gov However, no specific NMR data for metal complexes of this compound has been found in the performed searches. pw.edu.plresearchgate.netchemicalbook.com

Computational and Theoretical Investigations of Pyridine 3,4 Dicarbohydrazide

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Optimization of Molecular Conformations

Theoretical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyridine (B92270) derivatives, DFT methods are employed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations often reveal that the pyridine ring and its substituents may not be perfectly planar, a deviation that can be influenced by intermolecular interactions in the solid state. nih.gov The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. nih.gov

For similar pyridine-based compounds, computational studies have successfully predicted molecular geometries that are in excellent agreement with experimental data obtained from techniques like X-ray crystallography. nih.govresearchgate.net These studies confirm the planarity or near-planarity of the pyridine ring with its side chains and analyze how substitutions and intermolecular forces affect the final structure. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comnih.gov For pyridine derivatives, DFT calculations have been used to determine the energies of these orbitals and analyze their distribution across the molecule. mdpi.comresearchgate.net Typically, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. mdpi.comresearchgate.net This analysis helps in understanding charge transfer interactions within the molecule and predicting its behavior in chemical reactions. researchgate.net

Recent studies on related compounds have shown that modifications to the molecular structure, such as adding electron-withdrawing groups, can significantly lower the HOMO-LUMO gap, thereby enhancing the molecule's potential for applications in areas like organic solar cells. nih.govresearchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Related Pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine Derivative 1-6.76-1.385.38
Pyridine Derivative 2-6.72-1.725.00
Pyridine Derivative 3-6.10-3.013.09
Pyridine Derivative 4-5.93-0.475.46
Pyridine Derivative 5-5.82-0.655.17

This table presents data for a series of pyridine derivatives to illustrate typical HOMO-LUMO energy values as determined by DFT calculations. The specific values for pyridine-3,4-dicarbohydrazide would require a dedicated computational study. mdpi.com

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. mdpi.com

Typically, red and orange colors represent regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue colors indicate areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. mdpi.comresearchgate.net Green and yellow areas represent regions of neutral or near-zero potential. mdpi.com

For pyridine-containing compounds, MEP analysis often reveals that the nitrogen atom of the pyridine ring and the oxygen atoms of the carbohydrazide (B1668358) groups are the most electron-rich sites (red/yellow), making them likely targets for electrophiles. researchgate.netresearchgate.net The hydrogen atoms, particularly those of the amine groups, are generally the most electron-deficient sites (blue), indicating their susceptibility to nucleophilic attack. researchgate.net This detailed charge distribution information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's binding behavior with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, resembling the familiar Lewis structure concept. nih.govuni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. nih.gov

The strength of these interactions can be quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. wisc.edu In the context of this compound and related molecules, NBO analysis can elucidate the stability arising from intramolecular charge transfer. researchgate.net

For instance, studies on similar structures have shown significant delocalization from the lone pairs of nitrogen and oxygen atoms to the antibonding orbitals of neighboring bonds. nih.gov NBO analysis is also instrumental in characterizing intermolecular interactions, such as hydrogen bonds. nih.gov It can confirm the formation of stable hydrogen-bonded dimers and quantify the strength of these interactions, which are crucial for the supramolecular assembly of the compound in the solid state. nih.govnih.gov

Table 2: NBO Analysis of a Hydrogen-Bonded Dimer (Illustrative Example)

Donor NBOAcceptor NBOE(2) (kcal/mol)
n1(N30)σ(N62-H63)25.34
n1(N62)σ(N30-H31)25.34

This table is an illustrative example from a study on a pyrimidine (B1678525) derivative, showing the stabilization energy E(2) for intermolecular hydrogen bonds. A similar analysis for this compound would provide insights into its specific intra- and intermolecular interactions. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). nih.govresearchgate.net These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the assignment of spectroscopic bands. nih.gov

For pyridine hydrazone derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown excellent agreement with experimental FT-IR, FT-Raman, and UV-Vis spectra. researchgate.net The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov This combined experimental and theoretical approach provides a robust characterization of the molecule's vibrational modes and electronic transitions. researchgate.net

Theoretical Insights into Metal-Ligand Bonding and Coordination Geometries

This compound, with its multiple nitrogen and oxygen donor atoms, is a versatile ligand capable of forming coordination complexes with various metal ions. wikipedia.org Computational studies, including DFT and NBO analysis, offer profound insights into the nature of the metal-ligand bonding and the resulting coordination geometries. scirp.orgcjsc.ac.cn

Theoretical calculations can predict the preferred coordination sites of the ligand and the geometry of the resulting metal complex. cjsc.ac.cn For example, in a zinc(II) complex with the related pyridine-3,4-dicarboxylic acid, quantum-chemical calculations revealed a distinct covalent interaction between the coordinated atoms and the Zn(II) ion. cjsc.ac.cn

NBO analysis of metal complexes with pyridine-based ligands can elucidate the charge transfer interactions between the metal center and the ligand. scirp.org It can show how the lone pairs of the nitrogen and oxygen atoms donate electron density to the vacant orbitals of the metal ion, forming coordinate bonds. scirp.org These theoretical studies are crucial for understanding the electronic structure of the complexes and for predicting their properties, such as their potential as photosensitizers. scirp.org The coordination chemistry of pyridine dicarboxylic acids has been explored in the formation of various metal-organic frameworks, with the coordination modes of the ligand playing a key role in the final structure. acs.orgnih.govresearchgate.net

Advanced Applications in Materials Science and Chemical Sensing

Development of Pyridine-3,4-dicarbohydrazide-Based Chemosensors and Fluorescent Probes

The carbohydrazide (B1668358) groups in this compound serve as excellent binding sites for both cations and anions, making it a promising platform for the development of chemosensors. rsc.org By modifying these hydrazide moieties, for instance, through condensation reactions to form Schiff bases, researchers can create highly selective and sensitive sensors for a variety of ions. worktribe.comrsc.org

The design of chemosensors based on this compound hinges on the principles of molecular recognition, where the sensor molecule has a specific size, shape, and electronic configuration that is complementary to the target ion. The carbohydrazide moiety itself provides a rich coordination environment for metal ions and a hydrogen-bonding platform for anions. rsc.org

Key design strategies include:

Schiff Base Formation: Condensing the terminal amino groups of the hydrazide with aldehydes or ketones introduces imine functionalities. The resulting Schiff base ligands often exhibit enhanced binding affinity and selectivity for specific metal ions like Cu²⁺ and Ni²⁺. worktribe.comnih.gov The steric and electronic properties of the aldehyde or ketone used can be tuned to optimize the sensor's performance.

Preorganization: The this compound scaffold provides a degree of preorganization, holding the two hydrazide binding sites in a fixed spatial relationship. This reduces the entropic penalty of binding, leading to stronger and more selective complexation.

Incorporation of Signaling Units: The sensor's design must include a component that produces a measurable signal upon ion binding. This is often an intrinsic part of the molecule, where binding alters the electronic properties of the entire conjugated system.

Table 1: Examples of Ion Sensing with Pyridine-dicarbohydrazide Derivatives

Sensor Type Target Ion Sensing Medium Limit of Detection (LOD)
Schiff Base Hydrazone Ni²⁺ MeOH-PBS 0.14 µM worktribe.comrsc.org
Schiff Base Hydrazone-Ni²⁺ complex PPi MeOH-PBS 0.33 µM worktribe.comrsc.org
Pyridine-dicarbohydrazide Schiff base Cu²⁺ CH₃CN/H₂O 0.25 µM nih.gov

This table is interactive. You can sort and filter the data.

The detection of ions by this compound-based sensors is typically observed through a change in color (chromogenic) or fluorescence (fluorogenic). These responses are governed by several photophysical mechanisms:

Intramolecular Charge Transfer (ICT): Upon binding of an ion, the electron density within the sensor molecule is redistributed. This can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a shift in the absorption spectrum and a visible color change. rsc.org

Photo-induced Electron Transfer (PET): In some fluorescent sensors, a PET process from the receptor to the fluorophore quenches the fluorescence in the absence of the target ion. When the ion binds to the receptor, it lowers the energy level of the receptor's orbital, inhibiting the PET process and "turning on" the fluorescence. cymitquimica.com

Complexation-induced Quenching or Enhancement: The binding of paramagnetic ions like Cu²⁺ can lead to fluorescence quenching through energy or electron transfer processes. nih.gov Conversely, binding to some ions can restrict intramolecular rotations or vibrations within the sensor molecule, leading to an enhancement of fluorescence emission.

These mechanisms are often elucidated through a combination of UV-Vis and fluorescence spectroscopy, alongside computational studies like Density Functional Theory (DFT) calculations. rsc.orgnih.gov

Application in Supramolecular Chemistry and Self-Assembly

The ability of this compound to form multiple, well-defined non-covalent interactions makes it an excellent building block in supramolecular chemistry and crystal engineering. worktribe.com The interplay of hydrogen bonding and π-stacking interactions directs the self-assembly of these molecules into predictable and often intricate architectures.

Hydrogen bonds are the primary drivers in the assembly of structures containing this compound. The hydrazide groups are particularly effective, acting as both hydrogen bond donors (N-H) and acceptors (C=O).

Carboxylic Acid Co-crystals: When co-crystallized with dicarboxylic acids, pyridine (B92270) derivatives readily form robust hydrogen-bonded synthons, most commonly the acid-pyridine heterosynthon involving an O-H···N interaction. uni.lu While direct studies on this compound are limited, the principles derived from related pyridine dicarboxylic acids are applicable. nih.gov

Self-Assembly: In the absence of other co-formers, the hydrazide groups can form strong intermolecular N-H···O=C hydrogen bonds, leading to the formation of one-dimensional tapes or two-dimensional sheets. The pyridine nitrogen can also act as a hydrogen bond acceptor. organic-chemistry.orgthermofisher.com

Table 2: Common Hydrogen Bond Motifs in Pyridine-based Co-crystals

Synthon Description Interacting Groups Typical Distance (Å)
Acid-Pyridine Heterosynthon Strong, directional interaction Carboxylic Acid (-COOH) and Pyridine Nitrogen O-H···N: ~2.6-2.7 uni.lu
Amide-Amide Homosynthon Forms chains or ladders Amide N-H and Amide C=O N-H···O: ~2.8-3.0

This table is interactive. You can sort and filter the data.

The aromatic pyridine ring of this compound facilitates π-stacking interactions, which play a crucial role in stabilizing the crystal packing in three dimensions. acs.org

Parallel-displaced and T-shaped Interactions: Pyridine rings often engage in parallel-displaced stacking, where the rings are offset from one another. This arrangement helps to minimize electrostatic repulsion. Centroid-to-centroid distances in such interactions are typically in the range of 3.4 to 3.9 Å. nih.govresearchgate.netmdpi.com

Role in the Construction of Functional Materials

The combination of metal coordination sites (pyridine nitrogen and carbonyl oxygen) and hydrogen bonding groups makes this compound and its parent dicarboxylic acid valuable linkers for the construction of functional materials like coordination polymers and metal-organic frameworks (MOFs).

These materials can exhibit a range of properties and applications:

Catalysis: The ordered pore structures and exposed metal sites within MOFs can be utilized for catalytic applications. For example, MOFs constructed from pyridine-dicarboxylic acids have shown catalytic activity in Knoevenagel condensation reactions.

Luminescence: Many coordination polymers based on pyridine dicarboxylate ligands exhibit photoluminescence, making them candidates for applications in sensing, lighting, and optical devices. rsc.org The emission properties can often be tuned by the choice of both the metal ion and the organic linker.

Porous Materials: The rigid and directional nature of the pyridine-based linker allows for the design of porous MOFs with high surface areas and tunable pore sizes, suitable for gas storage and separation applications. nih.gov

The structural diversity of the resulting frameworks can be influenced by factors such as the choice of metal ion, the presence of ancillary ligands, and the reaction conditions, leading to materials with 2D or 3D topologies. rsc.org

Catalytic Applications of this compound Metal Complexes

While direct catalytic applications of metal complexes derived from this compound are not extensively documented, the broader family of pyridine-dicarboxylic acid metal complexes has demonstrated significant catalytic activity. These related compounds provide a strong indication of the potential catalytic capabilities of this compound complexes.

Metal complexes containing pyridine moieties are widely used as precursors in catalysis. For instance, pyridine(diimine) iron complexes have been identified as competent precatalysts for [2+2]-cycloaddition reactions. The introduction of a pyridine group into a macrocyclic ligand can influence the thermodynamic properties and coordination kinetics of the resulting metal complexes, which is a key factor in their catalytic applications.

Coordination polymers constructed from pyridine-dicarboxylic acid linkers have been investigated for their catalytic performance in reactions such as the Knoevenagel condensation and cyanosilylation reactions. acs.orgrsc.org For example, lanthanide coordination polymers with pyridine-3,5-dicarboxylic acid have shown size-selective catalytic performance for cyanosilylation reactions and can be reused without losing their catalytic activity. rsc.org The catalytic activity of these materials is often attributed to the Lewis acidic metal centers and the basic nitrogen sites within the pyridine ring.

The potential for this compound to form catalytically active metal complexes is high. The hydrazide groups can coordinate to metal ions, and the pyridine nitrogen can provide an additional coordination site, leading to the formation of stable and potentially reactive complexes. The electronic properties of the pyridine ring can be tuned by the metal center, influencing the catalytic activity.

Table 1: Examples of Catalytic Activity in Related Pyridine-Dicarboxylic Acid Metal Complexes

Catalyst System Reaction Key Findings
Lanthanide coordination polymers with pyridine-3,5-dicarboxylic acid Cyanosilylation Showed size-selective catalytic performance and reusability. rsc.org
Pyridine(diimine) iron complexes [2+2]-cycloaddition Act as competent precatalysts for the reaction.
Palladium(II) complex with a pyridine-containing oxazolidinone Suzuki–Miyaura cross-coupling Effective catalyst for the cross-coupling of aryl halides and phenylboronic acids. nih.gov

Luminescent Materials Based on this compound Coordination Polymers

Coordination polymers based on pyridine-dicarboxylic acids and their derivatives are a well-established class of luminescent materials. The photoluminescence in these materials often arises from ligand-to-metal charge transfer, metal-to-ligand charge transfer, or intra-ligand transitions. The incorporation of a pyridine ring is particularly advantageous as it can enhance the rigidity and π-conjugation of the ligand, leading to improved luminescence properties.

Several studies have reported on the synthesis and photoluminescent properties of coordination polymers constructed from pyridine-3,4-dicarboxylic acid and various metal ions, particularly d10 metals like zinc and cadmium, as well as lanthanides. acs.orgcjsc.ac.cn For example, a zinc(II) coordination polymer with pyridine-3,4-dicarboxylic acid and a pyrazole-based ligand exhibits fluorescence, indicating its potential as a photoactive material. cjsc.ac.cn Similarly, d10 metal complexes constructed from pyridine-3,4-dicarboxylic acid have been shown to form novel three-dimensional frameworks with interesting photoluminescent properties. acs.org

The luminescence of these coordination polymers can be tuned by the choice of the metal ion and the specific structure of the coordination network. Lanthanide-based coordination polymers are of particular interest due to their sharp and characteristic emission bands. The pyridine-dicarboxylic acid ligand can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, which then emits light.

Given that this compound can be readily derived from pyridine-3,4-dicarboxylic acid, it is a highly promising building block for the synthesis of novel luminescent coordination polymers. The hydrazide groups offer additional coordination sites and the potential for hydrogen bonding, which could lead to the formation of unique network structures with enhanced luminescent properties.

Table 2: Luminescent Properties of Coordination Polymers from Related Pyridine-Dicarboxylic Acids

Compound Metal Ion Emission Maximum (nm) Key Features
[Zn(pydc)(L)(H2O)]n·5nH2O Zinc(II) Not specified 2D network exhibiting fluorescence. cjsc.ac.cn
[Zn(PDB)]n Zinc(II) Not specified 3D framework with photoluminescent properties. acs.org
[Cd3(PDB)2(OH)2(H2O)2]n Cadmium(II) Not specified 3D framework with photoluminescent properties. acs.org

Potential in Polymer Science and Engineering

Pyridine-dicarboxylic acids are valuable monomers in the synthesis of high-performance polymers such as polyimides and polyesters. The incorporation of a pyridine moiety into the polymer backbone can enhance thermal stability, solubility, and mechanical properties. While the direct use of this compound in polymer synthesis is not widely reported, its structure suggests significant potential in this field.

Polymers derived from pyridine-dicarboxylic acids, such as polyimides, often exhibit high glass transition temperatures and good thermal stability. researchgate.net For example, polyimides synthesized from a pyridine-bridged aromatic dianhydride have shown glass transition temperatures in the range of 223–256 °C and 5% weight loss temperatures between 523–569 °C. researchgate.net These properties make them suitable for applications in high-temperature environments.

The nitrogen atom in the pyridine ring can improve the solubility of the resulting polymers in organic solvents, which is a significant advantage for processing. Furthermore, the pyridine unit can be protonated or alkylated, offering a way to modify the polymer's properties after synthesis.

This compound, as a dihydrazide, is a suitable monomer for reaction with dianhydrides to form poly(amide-imide)s or with other monomers to create novel polyamides. These polymers would be expected to exhibit good thermal stability and potentially unique solution and mechanical properties due to the presence of both the pyridine ring and the hydrazide linkages. The hydrazide groups can also participate in hydrogen bonding, which could lead to polymers with high tensile strength and modulus.

Table 3: Properties of Polymers Derived from Related Pyridine-Containing Monomers

Polymer Type Monomer(s) Glass Transition Temp. (°C) Tensile Strength (MPa)
Polyimide Pyridine-bridged aromatic dianhydride and various aromatic diamines 223–256 70.7–97.6 researchgate.net
Polyimide Pyridylenediamines and 4,4′-Oxydianiline Not specified Not specified
Polyester 2,6-Pyridine dicarboxylic acid and ethylene (B1197577) glycol 75 Not specified wur.nl

Future Directions and Emerging Research Avenues for Pyridine 3,4 Dicarbohydrazide

Exploration of Novel Reactivity Pathways and Functional Group Transformations

The carbohydrazide (B1668358) moieties of Pyridine-3,4-dicarbohydrazide are hubs of reactivity, offering numerous pathways for functional group transformations and the synthesis of novel heterocyclic systems. Future research will likely focus on harnessing this reactivity to build complex molecular architectures.

The hydrazide groups are excellent nucleophiles and are known to undergo condensation reactions with a variety of carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (hydrazones). These hydrazones are not merely derivatives but are often bioactive molecules or versatile intermediates for further cyclization reactions. For instance, intramolecular cyclization or reactions with multi-functional reagents can lead to the formation of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazines. The exploration of these reaction pathways can lead to libraries of novel compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the pyridine (B92270) ring itself can be subject to modification. While the electron-withdrawing nature of the carbohydrazide groups deactivates the ring towards electrophilic substitution, it can activate it for nucleophilic aromatic substitution. Research into these transformations could unlock new derivatives with tailored electronic and steric properties. The development of one-pot synthesis protocols, a strategy successfully employed for other substituted pyridines, could provide efficient access to complex molecules derived from this compound. oist.jporganic-chemistry.orgresearchgate.net

Table 1: Potential Functional Group Transformations of this compound

Reactant ClassResulting Functional Group/HeterocyclePotential Significance
Aldehydes/KetonesHydrazones (Schiff Bases)Bioactive compounds, intermediates for cyclization
Dicarbonyl CompoundsPyrazoles, PyridazinesNovel heterocyclic scaffolds
Orthoesters1,3,4-OxadiazolesPharmacophores, functional materials
IsothiocyanatesThiosemicarbazides, TriazolesMetal chelators, bioactive agents

Integration into Hybrid Organic-Inorganic Architectures with Advanced Properties

This compound is an exceptional candidate for use as an organic linker in the construction of hybrid organic-inorganic materials, particularly metal-organic frameworks (MOFs) and coordination polymers. The combination of the pyridine nitrogen atom and the bidentate chelating nature of the two carbohydrazide groups provides multiple coordination sites for metal ions.

This multi-modal coordination capability allows for the formation of diverse and complex architectures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. rsc.orgrsc.orgresearchgate.net The structure of the final material can be tuned by varying the metal ion, the solvent system, and the reaction conditions, a strategy that has been successfully applied to related pyridine-dicarboxylate linkers. rsc.orgacs.org For example, studies on pyridine-3,5-dicarboxylic acid have shown that the addition of different template molecules can lead to a wide variety of structural dimensions and topologies. rsc.orgresearchgate.net

The resulting MOFs could exhibit a range of advanced properties. The inherent porosity of these frameworks makes them promising for applications in gas storage and separation. acs.org The incorporation of catalytically active metal centers could lead to novel heterogeneous catalysts. rsc.org Furthermore, the presence of the pyridine moiety and the polar carbohydrazide groups could impart unique luminescent or sensing capabilities to the materials, allowing for the detection of specific molecules or ions.

Table 2: Potential Architectures from this compound in MOFs

Metal Ion (Example)Potential DimensionalityPossible Advanced Properties
Zn(II), Cd(II)2D Layered, 3D FrameworkLuminescence, Sensing
Cu(II), Co(II)1D Chain, 2D LayeredCatalysis, Magnetic Properties
Lanthanides (Ln³⁺)2D Layered, 3D Porous FrameworkLuminescence, Gas Adsorption
Pb(II)1D Chain, 2D NetworkUnique Structural Topologies

Theoretical Advancement in Predicting and Understanding Complex Interactions

Computational chemistry and theoretical modeling are indispensable tools for predicting the behavior of this compound and understanding its complex interactions at a molecular level. Future research will increasingly rely on these methods to guide synthetic efforts and rationalize experimental observations.

Density Functional Theory (DFT) can be employed to analyze the electronic structure, predict reactivity, and study the noncovalent interactions that govern the assembly of supramolecular structures. rsc.orgmdpi.com Molecular Electrostatic Potential (MEP) surfaces, for example, can identify the most nucleophilic and electrophilic sites on the molecule, offering insights into its reactivity and coordination preferences. mdpi.com The Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plot computational tools are powerful for analyzing the nature and strength of hydrogen bonds, π-π stacking, and other weak interactions that are crucial in the formation of MOFs and other assemblies. rsc.orgmdpi.com

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its derivatives, for instance, how they interact with biological targets or how guest molecules behave within the pores of a MOF built from this linker. openpharmaceuticalsciencesjournal.com These theoretical approaches, when used in concert, can accelerate the discovery of new materials and molecules by allowing for in silico screening and design before undertaking extensive experimental work.

Table 3: Application of Theoretical Methods to this compound Research

Theoretical MethodApplicationResearch Goal
Density Functional Theory (DFT)Electronic structure analysis, reaction energeticsPredict reactivity, understand bonding in MOFs
Molecular Electrostatic Potential (MEP)Identification of reactive sitesGuide synthesis, predict coordination sites
QTAIM / NCI PlotAnalysis of noncovalent interactionsUnderstand forces driving self-assembly
Molecular Dynamics (MD)Simulation of dynamic behaviorModel interactions with biomolecules, guest diffusion in MOFs

Development of High-Throughput Screening for New Applications

The structural versatility of this compound suggests its potential utility across a broad spectrum of applications. High-throughput screening (HTS) methodologies offer a rapid and efficient way to explore this potential. HTS can be applied to screen libraries of compounds derived from this compound for biological activity, such as enzyme inhibition or antimicrobial effects. nih.govnih.govnih.gov

In materials science, HTS techniques can be used to rapidly discover new MOFs or coordination polymers with desired properties. By systematically varying metal ions, solvents, and reaction conditions in a parallel synthesis format, large libraries of new materials can be generated and screened for properties like gas adsorption, catalytic activity, or luminescence. acs.orgrsc.org

The integration of computational screening with experimental HTS can create a powerful discovery pipeline. nih.gov Initial virtual screening of large compound libraries can identify promising candidates based on predicted properties. These selected candidates can then be synthesized and subjected to experimental HTS for validation and further characterization. This synergistic approach can significantly accelerate the identification of new applications for this compound and its derivatives, from drug discovery to advanced materials.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield Optimization TipsReference
HydrazinolysisHydrazine hydrate, EtOH, 80°CUse anhydrous ethanol to avoid hydrolysis
Multicomponent reactionPiperidine catalyst, refluxing EtOHAdjust aldehyde stoichiometry for selectivity
Cross-couplingPd(PPh₃)₄, dioxane/H₂O, 105°COptimize ligand-to-metal ratio

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies in yields often arise from subtle variations in reaction conditions:

  • Solvent polarity : Polar aprotic solvents (e.g., dioxane) enhance coupling efficiency in Pd-catalyzed reactions, while ethanol favors hydrazinolysis but may hydrolyze sensitive intermediates .
  • Catalyst loading : Excess Pd(PPh₃)₄ in cross-coupling reactions can lead to side products; titration of catalyst amounts (e.g., 2–5 mol%) is critical .
  • Purification challenges : Derivatives like Piperazine-1,4-dicarbohydrazide may precipitate directly from THF, simplifying isolation, whereas others require column chromatography .
  • Validation : Always confirm purity via elemental analysis and ¹H NMR, as impurities from incomplete hydrazine reactions can skew yield calculations .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : To confirm hydrazide (-NH-NH₂) proton signals (δ 8.5–10.5 ppm) and pyridine ring carbons .
  • Elemental analysis : Verify C, H, N composition (±0.4% tolerance) to rule out solvent or precursor contamination .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • X-ray crystallography : For unambiguous structural determination, especially in metal complexes (e.g., Cu(II)/Ag(I) coordination studies) .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives as CDK2 inhibitors?

  • Core modifications : Introducing electron-withdrawing groups (e.g., -CN, -NO₂) at the 3,5-positions enhances binding to CDK2's ATP pocket by mimicking purine interactions .
  • Substituent effects : Aryl groups at the 4-position improve hydrophobic interactions, as demonstrated in 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles with IC₅₀ values <1 µM .
  • Bioisosteric replacement : Replacing the pyridine ring with pyrazolo[3,4-b]pyridine (e.g., GSK-3 Inhibitor XXII) maintains inhibitory activity while altering pharmacokinetics .

Q. Table 2: Key SAR Findings

DerivativeModificationBiological Activity (IC₅₀)Reference
2-Amino-4-(4-Cl-phenyl)4-Chlorophenyl substituent0.45 µM (CDK2)
Pyrazolo[3,4-b]pyridineHeterocyclic bioisostere0.89 µM (GSK-3β)

Advanced: What role does this compound play in coordination chemistry, and how do metal complexes enhance its functionality?

This compound acts as a multidentate ligand , coordinating through pyridine nitrogen and hydrazide oxygen/nitrogen atoms. Applications include:

  • Cu(II)/Ag(I) complexes : These exhibit enhanced stability and redox activity, useful in catalysis or as antitumor agents. For example, Cu(II)-py-2pz complexes show ligand-to-metal charge transfer (LMCT) bands at ~450 nm .
  • Luminescent materials : Ag(I) complexes with pyridine dicarboxylate derivatives display tunable emission properties, leveraged in sensor design .
  • Magnetic studies : Fe(III) complexes with pyridine-hydrazide ligands exhibit spin-crossover behavior, relevant for molecular electronics .

Advanced: How can researchers mitigate hazards when handling this compound derivatives in the lab?

  • Toxicity : Derivatives like N⁴-(2-morpholinoethyl)pyridine-3,4-diamine are harmful if inhaled; use fume hoods and PPE .
  • Flammability : Avoid open flames (e.g., during solvent reflux) and ground equipment to prevent static ignition .
  • Waste disposal : Neutralize hydrazine-containing waste with dilute HCl before disposal to prevent exothermic decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.